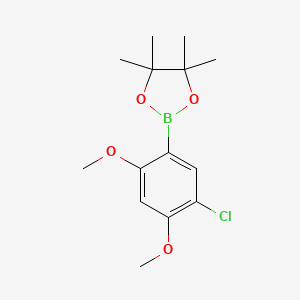

2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-2,4-dimethoxyphenyl isocyanate” is a chemical compound with the molecular formula C9H8ClNO3 . It has an average mass of 213.618 Da and a monoisotopic mass of 213.019272 Da .

Molecular Structure Analysis

The linear formula of “5-Chloro-2,4-dimethoxyphenyl isocyanate” is ClC6H2(OCH3)2NCO . For a more detailed structure, you may refer to databases like ChemSpider or NIST Chemistry WebBook .Physical And Chemical Properties Analysis

“5-Chloro-2,4-dimethoxyphenyl isocyanate” has a melting point of 94-98 °C (lit.) . More detailed physical and chemical properties might be available in specialized chemical databases .Aplicaciones Científicas De Investigación

Organometallic Reactions

The compound demonstrates significant utility in organometallic chemistry. For instance, it participates in reactions with dimethyldichlorosilane and dimethyl sulfoxide, forming various organometallic compounds like hexamethyl-1,3-dioxa-2,4,7-trisilacycloheptane and octamethylcyclotetrasiloxane (Lu, Paulasaari, & Weber, 1996).

Crystallographic Studies

This compound has been studied for its unique crystal structure. For instance, its crystallography reveals a molecule that is centrosymmetric with an anti conformation for the bridging pinacolate (Clegg et al., 1996).

Catalysis and Synthetic Applications

It's used in palladium-catalyzed silaboration of allenes, a method for synthesizing various 2-silylallylboronates, demonstrating its utility in catalysis and synthetic applications (Chang, Rayabarapu, Yang, & Cheng, 2005).

Synthesis of Stilbenes and Polyenes

The compound is instrumental in synthesizing pinacolylboronate-substituted stilbenes, which are used in LCD technology and potentially for treating neurodegenerative diseases (Das et al., 2015).

Synthesis of Novel Organometallic Complexes

This compound also plays a role in the synthesis of new classes of organometallic complexes, such as 1,1-bimetallics of boron and zirconium, expanding the scope of organometallic chemistry (Zheng et al., 1996).

Catalytic Hydroboration

It is used in the synthesis of a boron-substituted analogue of the Shvo hydrogenation catalyst, which shows potential for catalytic hydroboration of aldehydes, imines, and ketones (Koren-Selfridge et al., 2009).

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This reaction allows for the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of various biologically active compounds, including pharmaceuticals . Therefore, it can indirectly influence numerous biochemical pathways through the products of its reactions.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of organic synthesis, its primary effect is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .

Propiedades

IUPAC Name |

2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIANJKBNTZMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145418 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-49-8 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.